molecular formula C23H21N3O5S B2688778 2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 932969-16-9

2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2688778
CAS RN: 932969-16-9
M. Wt: 451.5
InChI Key: ZRCJOUHBJBVEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality 2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

Research on similar benzothiadiazinone derivatives has highlighted their potential in catalysis and organic synthesis. For example, oxo-rhenium(V) complexes containing heterocyclic ligands, including benzothiazole and benzotriazole derivatives, have been studied for their catalytic activity in the reduction of aldehydes to alcohols, offering good to excellent yields and chemoselectivity (Bernando et al., 2015). This suggests that the compound may have utility in similar catalytic processes or as a ligand in metal complexes.

Pharmaceutical and Biological Research

Benzothiadiazine derivatives have been explored for their pharmaceutical properties. Although the focus here is not on drug use or dosage, it's noteworthy that such compounds are of interest in medicinal chemistry for their potential bioactivities. The synthetic methodologies developed for benzothiazine and related structures, such as solid-phase synthesis techniques, highlight their relevance in drug discovery and development (McMaster et al., 2014).

Material Science

In material science, the structural features of benzothiadiazine derivatives are valuable for designing novel materials with specific electronic or photophysical properties. The synthesis and manipulation of such compounds can lead to materials used in electronic devices, sensors, or as part of larger supramolecular assemblies.

Environmental Chemistry

Derivatives of benzothiadiazine have also been studied in the context of environmental chemistry, particularly in the degradation and adsorption of herbicides in soils and water. The investigation into the behavior of similar compounds, such as bentazon, in environmental samples underlines the importance of understanding the chemical and physical properties of these compounds for environmental monitoring and remediation efforts (Abernathy & Wax, 1973).

properties

IUPAC Name

4-[(3-nitrophenyl)methyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-16(2)18-10-12-19(13-11-18)25-23(27)24(15-17-6-5-7-20(14-17)26(28)29)21-8-3-4-9-22(21)32(25,30)31/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCJOUHBJBVEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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